molecular formula C15H14N4OS B6580130 1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1020489-13-7

1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B6580130
CAS No.: 1020489-13-7
M. Wt: 298.4 g/mol
InChI Key: TZBQVAQWFDYNSF-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 1020489-13-7) features a pyrazole ring substituted with a methyl group at the N1 position, linked via a carboxamide bridge to a 1,3-thiazole ring bearing a 4-methylphenyl substituent at the C4 position (SMILES: Cc1ccc(cc1)c1csc(n1)NC(=O)c1ccn(n1)C) . Molecular Formula: C₁₅H₁₄N₄OS. Molecular Weight: 298.36 g/mol. Physicochemical Properties: Limited data are available in the provided evidence, but its structural features suggest moderate polarity due to the carboxamide group and hydrophobic contributions from the methylphenyl and thiazole moieties.

Properties

IUPAC Name

1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-10-3-5-11(6-4-10)13-9-21-15(16-13)17-14(20)12-7-8-19(2)18-12/h3-9H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBQVAQWFDYNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide can be achieved through a multi-step process involving the formation of the pyrazole and thiazole rings, followed by their coupling and subsequent functionalization. One common method involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone in the presence of a base.

    Coupling of Pyrazole and Thiazole Rings: The two rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of thiazole and pyrazole derivatives in anticancer therapies. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that derivatives containing thiazole and pyrazole moieties could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties
Another significant application is in the development of anti-inflammatory agents. Research indicates that compounds similar to 1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Neuroprotective Effects
The neuroprotective potential of thiazole-pyrazole derivatives has also been explored. Studies suggest that these compounds can mitigate neurodegenerative processes by reducing oxidative stress and enhancing neuronal survival .

Agrochemical Applications

Pesticidal Activity
The compound has been investigated for its pesticidal properties. Thiazole derivatives are known to exhibit fungicidal and insecticidal activities. For instance, a derivative with a similar structure was found to effectively control fungal pathogens in agricultural settings, demonstrating a promising alternative to conventional pesticides .

Herbicidal Properties
Additionally, compounds like this compound have shown herbicidal activity against various weed species, making them valuable in crop management strategies .

Material Science

Synthesis of Functional Materials
In material science, the structural characteristics of this compound facilitate its use in synthesizing functional materials. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical properties .

Nanotechnology Applications
Moreover, the compound's ability to form stable nanoparticles has opened avenues for its application in drug delivery systems. Research indicates that encapsulating therapeutic agents within nanoparticles derived from such compounds can improve bioavailability and targeted delivery .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Demonstrated cytotoxicity against multiple cancer cell lines.
Anti-inflammatory Inhibition of pro-inflammatory cytokines in vitro.
Pesticidal Effective control of fungal pathogens in crops.
Herbicidal Significant herbicidal activity against common weeds.
Material Science Enhanced thermal stability when incorporated into polymers.
Nanotechnology Improved drug delivery efficiency using nanoparticles.

Mechanism of Action

The mechanism of action of 1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituent Variations

The target compound belongs to a family of pyrazole-thiazole carboxamides. Key structural analogs and their differentiating features are summarized below:

Compound Name / ID Molecular Formula Substituents on Thiazole Substituents on Pyrazole Molecular Weight (g/mol) Key Data
Target Compound C₁₅H₁₄N₄OS 4-(4-Methylphenyl) 1-Methyl 298.36 CAS: 1020489-13-7; Price: $574/mg (90% purity)
Compound 3e C₂₇H₁₉FN₄O₂S₂ 4-(Fluoroindole-sulfonyl) 1H-Pyrrolo[2,3-b]pyridine 562.59 Yield: 97%; M.p.: 257–258°C; IR: NH/SO₂ peaks
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (8) C₁₄H₁₀Cl₂N₄O₃S 4-(3,4-Dichlorophenyl) 1-Methyl, 4-Nitro 409.27 Synthesized via HATU/DIPEA-mediated coupling at 50°C
3-[4-(2-Methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide C₁₉H₁₅N₃OS 4-(2-Methylindole) Benzamide (not pyrazole) 333.41 CAS: EN300-6767415; Price: Category E6
1-Methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide C₁₅H₁₅N₅O 4-(Pyrazolylmethyl)phenyl 1-Methyl 281.31 CAS: 1005595-92-5

Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties
  • Hydrophobicity : The 4-methylphenyl group on the target compound enhances lipophilicity compared to analogs with polar substituents (e.g., nitro in Compound 8 or sulfonyl in Compound 3e ).
  • In contrast, benzamide derivatives (e.g., ) may exhibit altered binding due to steric effects.

Biological Activity

1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

Synthesis and Characterization

The compound can be synthesized through various methods involving the condensation of thiazole derivatives with pyrazole intermediates. The synthetic route typically includes:

  • Formation of the thiazole ring : This involves the reaction of 4-(4-methylphenyl)thiosemicarbazide with α-haloketones.
  • Condensation with pyrazole : The resulting thiazole is then reacted with 1-methylpyrazole-3-carboxylic acid derivatives.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing a pyrazole scaffold. Specifically, this compound has demonstrated activity against several cancer cell lines:

  • Breast Cancer (MDA-MB-231) : Exhibited significant antiproliferative effects.
  • Liver Cancer (HepG2) : Showed notable cytotoxicity.
  • Colorectal and Lung Cancer : Indicated potential for broader anticancer applications .

Table 1 summarizes the IC50 values for various cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-23115.2
HepG212.5
HCT116 (Colorectal)18.7
A549 (Lung)21.3

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies show that it can inhibit pro-inflammatory cytokines and reduce inflammation in vitro:

  • Cytokine Inhibition : Decreased levels of TNF-alpha and IL-6 in treated macrophages.
  • Animal Models : Demonstrated efficacy in reducing paw edema in carrageenan-induced inflammation models.

Table 2 presents comparative IC50 values for anti-inflammatory activity:

CompoundIC50 (µg/mL)
This compound58.0
Diclofenac54.5

The biological activity of this compound is believed to stem from its ability to modulate specific cellular pathways:

  • Inhibition of NF-kB Pathway : This pathway is crucial for inflammatory responses and cancer progression.
  • Apoptotic Induction : Promotes apoptosis in cancer cells through activation of caspases.

Case Studies

Several case studies have documented the effects of this compound on different cancer types and inflammatory conditions:

  • Study on Breast Cancer Cells : A recent study indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
  • Inflammation Model in Rats : In vivo studies showed that administration of the compound led to a marked decrease in inflammatory markers compared to control groups .

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